3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole
Overview
Description
3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of various precursors under controlled conditions. While specific synthesis methods for the exact compound were not found, general approaches involve the condensation of hydrazides with isocyanates, as demonstrated in the synthesis of similar compounds (Saleem et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, often substituted with various functional groups that influence the compound's properties. X-ray diffraction and density functional theory (DFT) calculations are commonly used to elucidate these structures, revealing aspects like bond angles, dihedral angles, and conformational details (Shukla et al., 2014).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in a variety of chemical reactions, often influenced by their substituents. They may participate in nucleophilic and electrophilic substitutions, depending on the nature of the substituent groups. The presence of a fluorobenzylthio group in the compound may also influence its reactivity.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallization behavior, are crucial for their practical applications. These properties are typically determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Panini et al., 2014).
Scientific Research Applications
Molecular Interaction Studies
A study conducted by Shukla et al. (2014) focused on synthesizing and characterizing biologically active 1,2,4-triazole derivatives to explore intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These interactions were evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations, providing insights into the nature of these molecular interactions Shukla et al., 2014.
Synthesis and Characterization
Ahmed et al. (2020) reported the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives incorporating an α-ketoester functionality and two phenyl substituents. These compounds displayed self-assembled dimer formations in the solid state, establishing O⋯π-hole tetrel bonding interactions. This work contributes to the understanding of how substituents influence molecular interactions and the synthesis of structurally novel triazoles Ahmed et al., 2020.
Biological Activity Investigations
Kravchenko's (2018) research on 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives highlighted their promising biological activity spectrum. By synthesizing new compounds and exploring their bioactivity, the study aimed to discover substances with potential therapeutic applications. The findings indicated both diuretic and antidiuretic effects, demonstrating the complex bioactivity profile of triazole derivatives and suggesting their utility in developing new pharmacological agents Kravchenko, 2018.
Pharmacological Potential
Liu et al. (2012) embarked on a study to develop novel inhibitors targeting ketol-acid reductoisomerase by synthesizing a series of azoles derivatives. One particular compound, 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole, showed excellent inhibitory activity in vitro, illustrating the potential of triazole derivatives in agricultural applications as herbicidal agents Liu et al., 2012.
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4-methyl-5-(2-phenylethyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3S/c1-22-17(12-11-14-7-3-2-4-8-14)20-21-18(22)23-13-15-9-5-6-10-16(15)19/h2-10H,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKZFLWRSLJSHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2F)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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